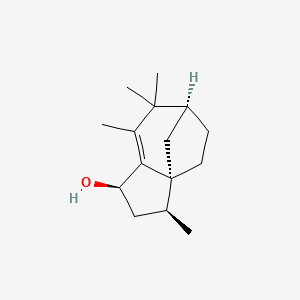
dTDP-beta-L-rhodinose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTDP-beta-L-rhodinose is a pyrimidine nucleotide-sugar.
Applications De Recherche Scientifique
Enzymatic Synthesis and Biosynthetic Pathways:
dTDP-beta-L-rhodinose is a critical precursor in the biosynthesis of various glycoconjugates in bacterial cell walls. The synthesis of dTDP-L-rhamnose, derived from dTDP-beta-L-rhodinose, involves a four-enzyme pathway, which is absent in humans, making it a target for therapeutic intervention. Enzymes like dTDP-D-glucose 4,6-dehydratase (RmlB) play a vital role in this biosynthetic pathway, providing structural insights for potential drug development against pathogenic bacteria (Allard et al., 2001).
RmlC, another enzyme in the dTDP-L-rhamnose pathway, represents a new class of epimerase. It catalyzes the epimerization at two carbon centers of the sugar ring, contributing to the formation of dTDP-L-rhamnose. Its unique structure and mechanism differentiate it from other epimerases, offering a potential target for designing new therapeutic agents (Giraud et al., 2000).
Applications in Antibiotic and Antitumor Drugs:
The dTDP-activated 2,6-dideoxyhexoses synthesized using enzymes from the dTDP-beta-L-rhamnose biosynthetic pathway in Salmonella enterica are crucial for the biosynthesis of polyketides and other antibiotic/antitumor drugs. These compounds serve as donor substrates for glycosyltransferases, playing a significant role in the production of hybrid antibiotics and potentially enhancing the glycosylation potential of bacterial glycosyltransferases (Amann et al., 2001).
Enzymes involved in the synthesis of dTDP-activated 2,6-dideoxy-, 2,3,6-trideoxy-D- and L-hexoses, like dTDP-6-deoxy-l-talose reductase, are identified in bacteria and are essential for the biosynthesis of specific polysaccharide antigens. These enzymes and their products, such as dTDP-6-deoxy-l-talose, are not commonly found in other bacteria, signifying a unique biosynthetic pathway that could be targeted for the development of novel antibiotics (Nakano et al., 2000).
Propriétés
Nom du produit |
dTDP-beta-L-rhodinose |
|---|---|
Formule moléculaire |
C16H26N2O13P2 |
Poids moléculaire |
516.33 g/mol |
Nom IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,5S,6S)-5-hydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O13P2/c1-8-6-18(16(22)17-15(8)21)13-5-11(20)12(29-13)7-27-32(23,24)31-33(25,26)30-14-4-3-10(19)9(2)28-14/h6,9-14,19-20H,3-5,7H2,1-2H3,(H,23,24)(H,25,26)(H,17,21,22)/t9-,10-,11-,12+,13+,14+/m0/s1 |
Clé InChI |
ANSAJFYVUGUZQP-QEHJDLSMSA-N |
SMILES isomérique |
C[C@H]1[C@H](CC[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O |
SMILES |
CC1C(CCC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
SMILES canonique |
CC1C(CCC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





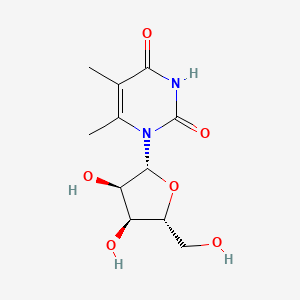
![2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262357.png)
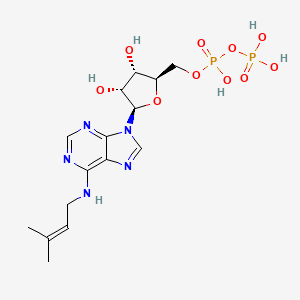
![[(4S,5S)-5-(2-azidophenyl)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone](/img/structure/B1262360.png)
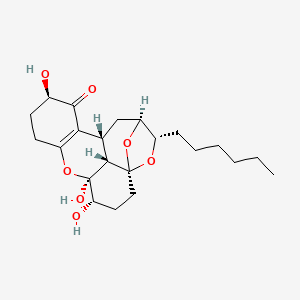
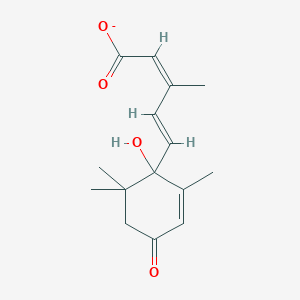
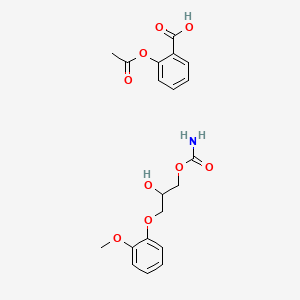
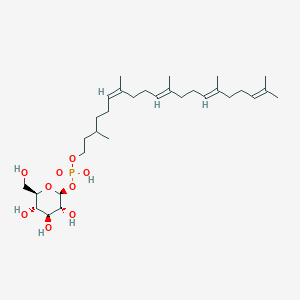

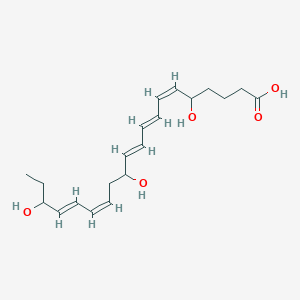
![(Z)-4-[1-[(4-fluorophenyl)methyl]-4-methoxy-indol-3-yl]-2-hydroxy-4-oxo-but-2-enoic acid](/img/structure/B1262373.png)
